2,5-Dichloroquinoline
Overview
Description
2,5-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, including chloroquinolines, have diverse biological activities, including anticancer activity .
Mode of Action
It is suggested that quinoline derivatives could exert their effects through various mechanisms, such as the strong suppression of e2f1, which inhibits growth by thwarting cell cycle progression and fosters differentiation by creating a permissive environment for cell distinction .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloroquinoline. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and discharge into the environment must be avoided . Moreover, the environmental release category (ERC) describes the broad conditions of use from the perspective of release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinoline typically involves the chlorination of quinoline. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound often employs a similar chlorination process but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted quinolines (e.g., 2-amino-5-chloroquinoline)
- Quinoline N-oxides
- Dihydroquinoline derivatives
Scientific Research Applications
2,5-Dichloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Investigated for its potential antimicrobial and antiviral properties.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 5-Chloroquinoline
- 4,7-Dichloroquinoline
Comparison: 2,5-Dichloroquinoline is unique due to the presence of chlorine atoms at both the 2 and 5 positions, which imparts distinct chemical reactivity and biological activity compared to its mono-chlorinated counterparts. For instance, 4,7-Dichloroquinoline is primarily used in antimalarial drug synthesis, whereas this compound finds broader applications in both medicinal and material sciences .
Properties
IUPAC Name |
2,5-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOQSXPPSJIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350315 | |
Record name | 2,5-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59412-12-3 | |
Record name | 2,5-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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